REACTION_CXSMILES
|
P1(Cl)OC2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2O1.N1[CH:16]=[CH:15]C=CC=1.[I:17]I.Cl[CH2:20][Cl:21]>C(OCC)C>[Cl:21][C:20]1[CH:3]=[CH:8][C:7]([CH2:6][CH2:5][I:17])=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
10.12 g
|
Type
|
reactant
|
Smiles
|
P1(OC2=C(C=CC=C2)O1)Cl
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
4'-chlorophenethyl alcohol
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
14.72 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting pyridine hydrochloride is collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum to an oil
|
Type
|
WASH
|
Details
|
the reaction mixture is washed successively with 5% sodium hydroxide solution, 5% sodium bisulfite solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) organic layer
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCI
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |